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Compound of Interest
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An In-depth Technical Guide to BILR 355: A Second-Generation NNRTI

Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that
was under clinical development for the treatment of human immunodeficiency virus type 1 (HIV-
1) infection. As a member of the dipyridodiazepinone series, BILR 355 demonstrated potent
antiviral activity against wild-type HIV-1 and, notably, against viral strains resistant to first-
generation NNRTIs.[1][2] This technical guide provides a comprehensive overview of BILR
355, focusing on its mechanism of action, resistance profile, pharmacokinetics, and metabolic
pathways. The information is intended for researchers, scientists, and drug development
professionals in the field of antiretroviral therapy.

Mechanism of Action

Like other NNRTIs, BILR 355 inhibits the activity of HIV-1 reverse transcriptase (RT), a critical
enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary
step for viral replication and integration into the host genome. NNRTIs are non-competitive
inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately
10 A from the catalytic site. This binding induces a conformational change in the enzyme,
thereby distorting the catalytic site and inhibiting its function.[3]

The following diagram illustrates the general mechanism of action for NNRTIs, including BILR
355.
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NNRTI Mechanism of Action

Antiviral Activity and Resistance Profile

BILR 355 has demonstrated potent activity against wild-type HIV-1 and maintains significant

activity against a variety of NNRTI-resistant mutants.

Quantitative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of BILR 355 against
wild-type and resistant HIV-1 strains.

HIV-1 Strain EC50 (nhg/mL)
Wild-Type 0.26[1]
NNRTI-Resistant Viruses (Range) 1.5-13[1]

Resistance Profile

A key advantage of second-generation NNRTIs like BILR 355 is their improved resistance
profile compared to first-generation agents such as nevirapine and efavirenz. BILR 355 has
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shown a low level of cross-resistance to a broad spectrum of viruses that are highly resistant to
these earlier NNRTIs.[1]

Pharmacokinetics

The pharmacokinetic properties of BILR 355 have been evaluated in healthy volunteers, both
as a single agent and in combination with the pharmacokinetic enhancer ritonavir.

BILR 355 Administered Alone

When administered alone, BILR 355 is rapidly absorbed and eliminated.[1][4] The
pharmacokinetics are nonlinear, with a more than dose-proportional increase in exposure at
higher doses, likely due to saturated absorption and/or elimination processes.[1][4]

Table 1: Pharmacokinetic Parameters of Single-Dose BILR 355 (Oral Solution) in Healthy
Volunteers|[1]

Cmax AUCO0-c0

Tmax (h, t1/2 (h, CLIF (L/h,
Dose (mg) . (ng/mL, (ng-h/imL,
median) mean) mean)
mean) mean)
5 2.0 5.0 - 36.3
12.5 - 4.1 - - 246
25 - 3.4
50 - 2.5
75 - 2.2
100 0.5 19 - 1308.4 79.2

BILR 355 Co-administered with Ritonavir

Coadministration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4)
enzyme, significantly improves the pharmacokinetic profile of BILR 355.[4] This boosting
strategy leads to increased plasma concentrations and a longer half-life, allowing for less
frequent dosing.[3][4]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2592860/
https://www.benchchem.com/product/b1667070?utm_src=pdf-body
https://www.benchchem.com/product/b1667070?utm_src=pdf-body
https://www.benchchem.com/product/b1667070?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2592860/
https://pubmed.ncbi.nlm.nih.gov/18824608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2592860/
https://pubmed.ncbi.nlm.nih.gov/18824608/
https://www.benchchem.com/product/b1667070?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2592860/
https://www.benchchem.com/product/b1667070?utm_src=pdf-body
https://www.benchchem.com/product/b1667070?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18824608/
https://journals.asm.org/doi/10.1128/aac.00752-08
https://pubmed.ncbi.nlm.nih.gov/18824608/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Pharmacokinetic Parameters of BILR 355 Co-administered with Ritonavir (100 mg) in
Healthy Volunteers[3][4][5]

BILR Dosing Tmax Cmax,s AUCT,ss .
Formula t1/2 (h, Cmin,ss
355 . Schedul (h, s (h-ng/m
tion mean) (ng/mL)
Dose e mean) (ng/mL) L)
) Once
5-50 mg Solution . 13-5 16 - 20 - - -
Daily
50-250 Once
Tablet _ 1.3-5 16 - 20 - - -
mg Daily
Twice
150 mg Tablet . 13-5 16 - 20 1,500 12,500 570
Daily
Metabolism

The metabolism of BILR 355 is complex and involves several enzymatic pathways. When
administered alone, it is extensively metabolized by CYP3A4.[5][6] However, when co-
administered with ritonavir, an alternative metabolic pathway becomes prominent, a
phenomenon known as metabolic switching.[6]

This metabolic switching involves the reduction of BILR 355 to an intermediate, BILR 402, by
gut bacteria. BILR 402 is then oxidized by aldehyde oxidase to form BILR 516, which becomes
a disproportionate human metabolite.[7]

The following diagram illustrates the metabolic pathway of BILR 355 when co-administered
with ritonavir.
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Metabolic Pathway of BILR 355 with Ritonavir

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available in their entirety.
However, based on standard methodologies in the field, the following outlines the likely

experimental workflows.

Antiviral Activity Assay (Cell-based)

The EC50 values for BILR 355 were likely determined using a cell-based assay. A common
method involves the use of a reporter cell line, such as TZM-bl cells, which express HIV-1
receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.
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Workflow for Antiviral Activity Assay
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Pharmacokinetic Study in Healthy Volunteers

Pharmacokinetic parameters were determined through clinical trials involving healthy
volunteers. These studies typically involve the following steps:

(Screen and enroll healthy vqunteers)

Administer single or multiple doses
of BILR 355 +/- Ritonavir

l

Collect blood samples at
pre-defined time points

Analyze plasma concentrations Monitor for adverse events
of BILR 355 and metabolites

Perform pharmacokinetic modeling
to determine parameters

Click to download full resolution via product page

Workflow for a Pharmacokinetic Study

Conclusion
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BILR 355 is a potent second-generation NNRTI with a favorable resistance profile against HIV-
1 strains resistant to earlier drugs in its class. Its pharmacokinetic properties are significantly
enhanced by co-administration with ritonavir, although this leads to a notable metabolic
switching event. The data presented in this guide underscore the potential of BILR 355 as an
antiretroviral agent and highlight the complex metabolic pathways that can influence drug
development. Further research and clinical trials would be necessary to fully elucidate its
efficacy and safety profile in HIV-1 infected individuals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetic and Safety Evaluation of BILR 355, a Second-Generation Nonnucleoside
Reverse Transcriptase Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]
¢ 3. journals.asm.org [journals.asm.org]

¢ 4. Pharmacokinetic and safety evaluation of BILR 355, a second-generation nonnucleoside
reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Pharmacokinetics of BILR 355 after multiple oral doses coadministered with a low dose of
ritonavir - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]
o 7.researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Bilr 355 and its role as a second-generation NNRTI].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667070#bilr-355-and-its-role-as-a-second-
generation-nnrti]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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